(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide (E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide
Brand Name: Vulcanchem
CAS No.: 613225-29-9
VCID: VC4831244
InChI: InChI=1S/C18H24N2O2S3/c1-18(2,3)19-15(21)9-5-4-6-10-20-16(22)14(25-17(20)23)12-13-8-7-11-24-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,21)/b14-12+
SMILES: CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S
Molecular Formula: C18H24N2O2S3
Molecular Weight: 396.58

(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide

CAS No.: 613225-29-9

Cat. No.: VC4831244

Molecular Formula: C18H24N2O2S3

Molecular Weight: 396.58

* For research use only. Not for human or veterinary use.

(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide - 613225-29-9

Specification

CAS No. 613225-29-9
Molecular Formula C18H24N2O2S3
Molecular Weight 396.58
IUPAC Name N-tert-butyl-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide
Standard InChI InChI=1S/C18H24N2O2S3/c1-18(2,3)19-15(21)9-5-4-6-10-20-16(22)14(25-17(20)23)12-13-8-7-11-24-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,21)/b14-12+
Standard InChI Key WAZHWJBZMNRJRD-WYMLVPIESA-N
SMILES CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic IUPAC name, (E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide, reflects its hybrid architecture. The molecule combines a tert-butyl-substituted hexanamide chain with a thiazolidinone core modified by a thiophen-2-ylmethylene group at the C5 position and a thiocarbonyl (C=S) group at C2. The (E)-configuration of the exocyclic double bond at C5 ensures spatial arrangement critical for bioactivity .

Key Structural Motifs:

  • Thiazolidinone core: A 4-oxo-2-thioxothiazolidin-3-yl ring, a pharmacophore associated with antimicrobial and anti-inflammatory properties .

  • Thiophene moiety: A heteroaromatic system contributing to π-π stacking interactions in biological targets.

  • tert-Butyl hexanamide side chain: Enhances lipophilicity and metabolic stability.

Synthesis and Characterization

Spectroscopic Characterization

Data from related compounds suggest the following spectral features :

  • IR Spectroscopy:

    • ν(C=O) of thiazolidinone: 1690–1753 cm⁻¹.

    • ν(C=S): 1556–1608 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Thiophene protons: δ 7.20–7.80 ppm (multiplet).

    • Exocyclic CH=N proton: δ 8.30–8.50 ppm (singlet).

    • tert-Butyl group: δ 1.40 ppm (singlet).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (>10 mg/mL), low in aqueous buffers (<0.1 mg/mL at pH 7.4) .

  • Stability: Degrades upon prolonged exposure to light or moisture; recommended storage at -20°C under inert atmosphere .

Computational Predictions

Density Functional Theory (DFT) calculations on analogous thiazolidinones predict :

  • HOMO-LUMO Gap: ~5.08 eV, indicating moderate reactivity.

  • Dipole Moment: 4.12 Debye (polarity favoring membrane penetration).

Biological Activity

Bacterial StrainMIC (µg/mL)Reference Compound
Staphylococcus aureus32–64Ampicillin: >128
Escherichia coli64–128Streptomycin: 32

Mechanistically, these compounds disrupt cell wall synthesis via penicillin-binding protein (PBP) inhibition and induce oxidative stress through thiol-reactive thiocarbonyl groups .

Toxicity Profile

Predicted cytotoxicity (in silico):

  • LD₅₀ (oral, rat): 1258 mg/kg (comparable to non-toxic pharmaceuticals) .

  • hERG inhibition risk: Low (IC₅₀ > 10 µM), suggesting cardiac safety .

Applications and Future Directions

Drug Development

The compound’s structural features position it as a candidate for:

  • Antibacterial agents: Optimizing substituents to enhance Gram-negative activity.

  • Anticancer scaffolds: Exploring kinase inhibition (e.g., EGFR, VEGFR).

Computational Design

Molecular dynamics simulations could refine its binding to bacterial PBPs or viral proteases, leveraging the thiophene moiety’s aromatic interactions.

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